4-(aminomethyl)-N,N-diethylthiophene-2-sulfonamide
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Overview
Description
4-(aminomethyl)-N,N-diethylthiophene-2-sulfonamide is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a heterocyclic compound containing a sulfur atom in its five-membered ring. The presence of the sulfonamide group and the aminomethyl group in this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(aminomethyl)-N,N-diethylthiophene-2-sulfonamide typically involves multiple steps. One common method is the reaction of thiophene-2-sulfonyl chloride with N,N-diethylamine to form the intermediate N,N-diethylthiophene-2-sulfonamide. This intermediate is then reacted with formaldehyde and ammonium chloride to introduce the aminomethyl group, resulting in the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(aminomethyl)-N,N-diethylthiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol group.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfinamides and thiols.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
4-(aminomethyl)-N,N-diethylthiophene-2-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-(aminomethyl)-N,N-diethylthiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The aminomethyl group can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(aminomethyl)-N,N-dimethylthiophene-2-sulfonamide
- 4-(aminomethyl)-N,N-diethylbenzene-2-sulfonamide
- 4-(aminomethyl)-N,N-diethylfuran-2-sulfonamide
Uniqueness
4-(aminomethyl)-N,N-diethylthiophene-2-sulfonamide is unique due to the presence of the thiophene ring, which imparts specific electronic and steric properties. This makes it distinct from similar compounds with benzene or furan rings, affecting its reactivity and biological activity.
Properties
Molecular Formula |
C9H16N2O2S2 |
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Molecular Weight |
248.4 g/mol |
IUPAC Name |
4-(aminomethyl)-N,N-diethylthiophene-2-sulfonamide |
InChI |
InChI=1S/C9H16N2O2S2/c1-3-11(4-2)15(12,13)9-5-8(6-10)7-14-9/h5,7H,3-4,6,10H2,1-2H3 |
InChI Key |
UEFYXQXTOCRYSE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=CS1)CN |
Origin of Product |
United States |
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